

A Technical Guide to the Spectroscopic Analysis of cis-4-Methyl-2-pentene

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Compound of Interest

Compound Name: **cis-4-Methyl-2-pentene**

Cat. No.: **B1587906**

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This guide provides a comprehensive overview of the spectroscopic data for **cis-4-Methyl-2-pentene**, also known as (Z)-4-methylpent-2-ene.[1][2][3] It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Molecular Structure and Properties:

- IUPAC Name: (Z)-4-methylpent-2-ene[1][2][3]
- Synonyms: **cis-4-Methyl-2-pentene**, 4-Methyl-cis-2-pentene[1][2]
- CAS Number: 691-38-3[1][2][4]
- Molecular Formula: C₆H₁₂[1][2][4]
- Molecular Weight: 84.16 g/mol [1][2][4]

Data Presentation

The following sections summarize the key spectroscopic data for **cis-4-Methyl-2-pentene** in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Protons (Position)	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (CH ₃)	~ 1.6 - 1.7	Doublet of doublets	~ 6.5, ~1.5
H-2	~ 5.2 - 5.4	Doublet of quartets	~ 11.0, ~6.5
H-3	~ 5.3 - 5.5	Doublet of doublets	~ 11.0, ~9.5
H-4	~ 2.5 - 2.7	Multiplet	
H-5, H-6 (2 x CH ₃)	~ 0.9 - 1.0	Doublet	~ 6.8

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The data presented is based on typical values for similar structures.

¹³C NMR Spectral Data[5][6]

Carbon (Position)	Chemical Shift (ppm)
C-1	~ 12.5
C-2	~ 124.0
C-3	~ 135.0
C-4	~ 25.5
C-5, C-6	~ 22.5

Note: Data is compiled from publicly available spectral databases.

Infrared (IR) Spectroscopy[7][8]

The IR spectrum of **cis-4-Methyl-2-pentene** exhibits characteristic peaks corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~ 3010 - 3030	C-H Stretch	=C-H (Alkenyl)
~ 2870 - 2960	C-H Stretch	C-H (Alkyl)
~ 1650 - 1660	C=C Stretch	Alkene
~ 1365 - 1385	C-H Bend	-CH(CH ₃) ₂ (Isopropyl split)
~ 690 - 730	=C-H Bend	cis-disubstituted Alkene

Note: The spectrum may show variations depending on the sampling method (e.g., neat liquid, gas phase, or solution).[\[7\]](#)

Mass Spectrometry (MS)

The electron ionization mass spectrum of **cis-4-Methyl-2-pentene** shows a molecular ion peak and several characteristic fragment ions.[\[2\]](#)

Mass-to-Charge Ratio (m/z)	Ion	Relative Intensity
84	[C ₆ H ₁₂] ⁺ (Molecular Ion)	High
69	[C ₅ H ₉] ⁺	Moderate
43	[C ₃ H ₇] ⁺ (Isopropyl Cation)	High
41	[C ₃ H ₅] ⁺ (Allyl Cation)	High
39	[C ₃ H ₃] ⁺	Moderate

Note: The base peak may vary, but m/z 41 or 43 is typically very prominent.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy Protocol (Liquid Sample)

- Sample Preparation: For ^1H NMR, accurately weigh approximately 5-20 mg of **cis-4-Methyl-2-pentene**.^[8] For ^{13}C NMR, a higher concentration of 20-50 mg may be required.^[8]
- Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3). The solvent should completely dissolve the compound.^{[8][9]}
- Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube. Ensure the liquid column height is at least 4.5-5.0 cm to be within the detection region of the spectrometer coils.^{[9][10]} If any particulate matter is present, filter the solution through a small cotton plug in the pipette.^[10]
- Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent, which stabilizes the magnetic field.
- Shimming and Tuning: Perform shimming to optimize the homogeneity of the magnetic field, which sharpens the spectral peaks.^[8] The probe is then tuned to the specific nucleus being observed (e.g., ^1H or ^{13}C) to maximize signal reception.^[8]
- Data Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width) and initiate the experiment.^[8]

FTIR Spectroscopy Protocol

Method A: Thin Film Between Salt Plates^[11]

- Plate Preparation: Obtain two clean, dry, and polished salt plates (e.g., NaCl or KBr) from a desiccator.
- Sample Application: Place a single drop of liquid **cis-4-Methyl-2-pentene** onto the center of one plate.
- Sandwich Formation: Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.^[12]
- Analysis: Mount the sandwiched plates in the sample holder of the FT-IR spectrometer and acquire the spectrum.

- Cleaning: After analysis, clean the plates thoroughly with a dry solvent like acetone and return them to the desiccator.[11]

Method B: Attenuated Total Reflectance (ATR)[12]

- Background Scan: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Take a background spectrum of the empty crystal.
- Sample Application: Place a small drop of **cis-4-Methyl-2-pentene** directly onto the ATR crystal, ensuring it covers the crystal surface.
- Analysis: Acquire the spectrum. For volatile liquids, a pressure arm may be gently lowered over the sample to slow evaporation.[13]
- Cleaning: Clean the crystal surface with a soft tissue soaked in an appropriate solvent (e.g., isopropanol).[12]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

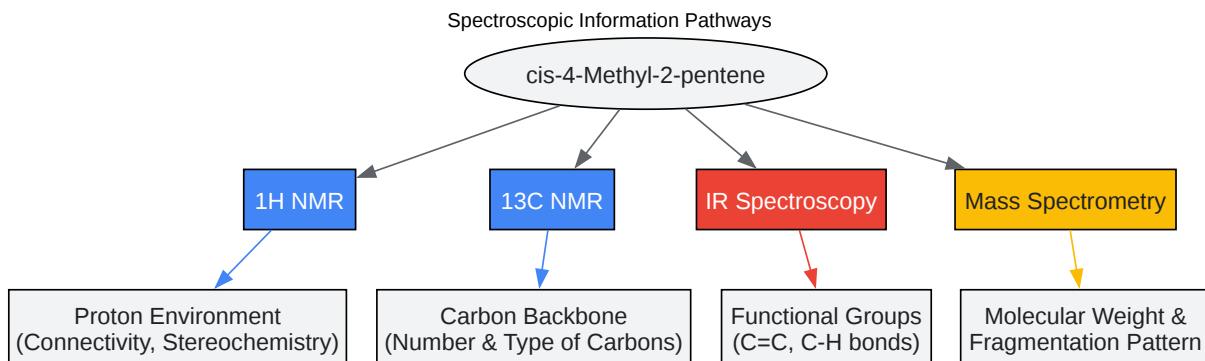
This technique is ideal for volatile compounds like **cis-4-Methyl-2-pentene**.[14][15]

- Sample Preparation: Prepare a dilute solution of **cis-4-Methyl-2-pentene** in a volatile organic solvent (e.g., hexane or dichloromethane).
- Injection: Inject a small volume (typically 1 μ L) of the solution into the heated injection port of the gas chromatograph. The high temperature vaporizes the sample.
- Chromatographic Separation: An inert carrier gas (e.g., helium) sweeps the vaporized sample onto a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. **cis-4-Methyl-2-pentene** will elute at a specific retention time under the given conditions.
- Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In electron ionization (EI) mode, a high-energy electron beam bombards the molecules, causing them to ionize and fragment in a reproducible manner.

- Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating a mass spectrum.[16]

Visualizations

The following diagrams illustrate the relationships between spectroscopic techniques and a typical experimental workflow.



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Caption: Relationship between spectroscopic methods and structural information.



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Caption: A generalized workflow for spectroscopic analysis of a chemical sample.

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